molecular formula C17H20 B1582526 4-Pentylbiphenyl CAS No. 7116-96-3

4-Pentylbiphenyl

Cat. No.: B1582526
CAS No.: 7116-96-3
M. Wt: 224.34 g/mol
InChI Key: IFUOTAQBVGAZPR-UHFFFAOYSA-N
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Description

4-Pentylbiphenyl (CAS 7116-96-3) is a biphenyl derivative with a linear pentyl chain attached to the para position of one benzene ring. Its molecular formula is C₁₇H₂₀, with a molecular weight of 224.34–224.35 g/mol . Key physical properties include:

  • Melting point: 9–11°C
  • Boiling point: 150–153°C at 2.5 mmHg
  • Density: 0.943 g/mL at 25°C
  • Refractive index: 1.57 (20°C)

This compound is primarily used as a liquid crystal intermediate in the synthesis of thermotropic liquid crystals, such as cyanobiphenyl derivatives . Its alkyl chain enhances mesomorphic stability, making it valuable in display technologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pentyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H20/c1-2-3-5-8-15-11-13-17(14-12-15)16-9-6-4-7-10-16/h4,6-7,9-14H,2-3,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUOTAQBVGAZPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064566
Record name 1,1'-Biphenyl, 4-pentyl-
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Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7116-96-3, 69856-10-6
Record name 4-Pentyl-1,1′-biphenyl
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Record name 1,1'-Biphenyl, 4-pentyl-
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Record name 1,1'-Biphenyl, pentyl-
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Record name 1,1'-Biphenyl, pentyl-
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Record name 1,1'-Biphenyl, 4-pentyl-
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Record name 1,1'-Biphenyl, 4-pentyl-
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Record name 4-pentylbiphenyl
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Record name 4-PENTYLBIPHENYL
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Preparation Methods

Bromination of Biphenyl

The preparation often begins with bromination of biphenyl to introduce a reactive bromine substituent at the para position. This step is essential for subsequent cross-coupling or substitution reactions.

  • Reaction: Biphenyl + Br₂ → 4-bromobiphenyl
  • Conditions: Controlled temperature and solvent to ensure monobromination at the para position.

Friedel-Crafts Acylation and Reduction

Following bromination, Friedel-Crafts acylation is employed to introduce a pentyl group via an acyl intermediate, which is then reduced.

  • Step 1: Acylation
    4-bromobiphenyl is treated with butyryl chloride and aluminum chloride (AlCl₃) to form 4-(pentanoyl)biphenyl.
  • Step 2: Reduction
    The acyl group is reduced to the pentyl group using reducing agents such as hydrazine in the presence of potassium hydroxide.

This sequence allows the introduction of the pentyl side chain with good regioselectivity.

Cyanation to Form 4-Cyano-4'-pentylbiphenyl (If Applicable)

For derivatives such as 4-cyano-4'-pentylbiphenyl, the bromine substituent can be replaced with a cyano group via nucleophilic substitution.

  • Reaction: 4-bromobiphenyl derivative + CuCN → 4-cyano-4'-pentylbiphenyl
  • Solvent: Dimethylformamide (DMF)
  • Yield: Typically around 70-80%

Suzuki Coupling for Biphenyl Formation

An alternative and widely used modern approach involves Suzuki-Miyaura cross-coupling reactions:

  • Reactants: 4-bromobenzene derivatives (e.g., 4-bromopentylbenzene) and phenylboronic acid or substituted phenylboronic acids.
  • Catalyst: Palladium complexes such as Pd(PPh₃)₄
  • Conditions: Inert atmosphere (N₂ or Ar), solvents like toluene/ethanol/water mixtures, reflux temperatures (80-120°C)
  • Outcome: Efficient formation of biphenyl core with pentyl substitution.

This method offers high selectivity and yields (~70-90%) and is favored for industrial-scale synthesis.

Detailed Example: Suzuki Coupling Synthesis of 4-Pentylbiphenyl

Step Reagents & Conditions Description Yield (%) Notes
1 4-bromopentylbenzene + phenylboronic acid Pd(PPh₃)₄ catalyst, K₂CO₃ base, toluene/ethanol/water, reflux 2-3 h 85-90 Inert atmosphere, degassed solvents
2 Work-up and purification Extraction with ethyl acetate, drying, column chromatography - Purity confirmed by NMR and GC-MS

This approach is scalable and allows for the incorporation of various substituents on the biphenyl rings.

Alternative Methods and Modifications

Appel Reaction and Thiol Modification (For Functionalized Derivatives)

In advanced syntheses of biphenyl derivatives such as thiol-modified liquid crystals, the Appel reaction is used to convert hydroxyl groups to bromides, followed by substitution with thiourea to introduce thiol functionality. This method is exemplified in the preparation of 4′-(2-mercaptoethyl)-(1,1′-biphenyl)-4-carbonitrile, a derivative of this compound.

  • Key steps:
    • Conversion of 2-(4-bromophenyl)ethanol to bromide via Appel reaction
    • Substitution with thiourea to introduce thiol group
  • Applications: Preparation of ligands for gold nanoclusters with liquid crystal properties.

One-Pot Synthesis Approaches

Recent research has demonstrated one-pot synthesis methods combining Suzuki coupling and other functional group transformations to streamline preparation and improve efficiency.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Effect on Reaction
Temperature 80–120°C (Suzuki coupling) Higher temperatures increase rate but risk side reactions
Atmosphere Nitrogen or Argon (inert) Prevents oxidation and catalyst degradation
Catalyst Loading 1–5 mol% Pd(PPh₃)₄ Balances cost and reaction efficiency
Solvent Toluene/ethanol/water mixtures Solubility and reaction kinetics optimization
Base Potassium carbonate (K₂CO₃) Neutralizes acids, promotes coupling

Optimization of these parameters is critical for maximizing yield and purity.

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Yield (%) Advantages Limitations
Bromination + Friedel-Crafts Acylation + Reduction + Cyanation Biphenyl, Br₂, butyryl chloride, hydrazine, CuCN Bromination, acylation, reduction, cyanation 60-80 Classical route, well-established Multi-step, moderate yield
Suzuki Coupling 4-bromopentylbenzene, phenylboronic acid Pd-catalyzed cross-coupling 85-90 High yield, scalable, selective Requires palladium catalyst
One-Pot Coupling & Functionalization Various brominated biphenyl derivatives Coupling, Appel reaction, substitution 70-88 Streamlined, functionalized products More complex setup

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and purity of this compound and its derivatives.
  • Ultraviolet-visible (UV-vis) spectroscopy and differential scanning calorimetry (DSC) characterize the optical and thermal properties relevant to liquid crystal applications.
  • Yields for Suzuki coupling routes typically exceed 80%, indicating efficient synthesis suitable for both research and industrial production.
  • The Appel reaction and thiourea substitution steps show yields around 85-90% for functionalized derivatives, enabling further applications in nanotechnology.

Chemical Reactions Analysis

Types of Reactions: 4-Pentylbiphenyl can undergo various chemical reactions, including:

    Oxidation: The pentyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The biphenyl core can be reduced under specific conditions to form cyclohexyl derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-Pentylbenzoic acid.

    Reduction: 4-Pentylcyclohexylbenzene.

    Substitution: 4-Bromo-4’-pentylbiphenyl or 4-Chloro-4’-pentylbiphenyl.

Scientific Research Applications

Liquid Crystal Displays (LCDs)

5CB is widely utilized in LCD technology due to its favorable optical and thermal properties. Its ability to transition between different phases allows for effective modulation of light, making it ideal for:

  • Televisions and Monitors : Enhancing image quality through controlled light passage.
  • Smartphones and Tablets : Providing high-resolution displays with energy efficiency.

Research in Material Science

The compound serves as a model system for studying liquid crystal behavior and interactions. Notable research applications include:

  • Molecular Dynamics Simulations : Understanding the thermodynamic properties and phase behavior of liquid crystals through computational models .
  • Coarse-Grained Modeling : Developing simplified models for predicting the behavior of liquid crystals under various conditions .

Optical Devices

5CB's optical properties are leveraged in various devices:

  • Optically Responsive Microfibers : Used in creating stimuli-responsive materials that can change their optical characteristics under different conditions .
  • Holographic Materials : Employed in photopolymer-dispersed liquid crystal systems sensitive to near-infrared light .

Lubrication and Tribology

Research indicates that 5CB can be used as an additive in lubricants due to its unique tribological properties:

  • Friction Reduction : Studies have shown that incorporating 5CB into lubricants can reduce friction and wear in mechanical systems .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Properties
4-Cyano-4'-hexylbiphenylSimilar biphenyl core with hexyl groupHigher thermal stability compared to pentyl variant
4-Cyano-4'-octylbiphenylSimilar structure with octyl groupDifferent phase transition temperatures
4-Cyano-3'-pentylbiphenylCyano group at the 3rd positionAffects molecular orientation and properties

Case Study 1: Influence on Molecular Orientation

A study investigated how chemical environments affect the orientation of 5CB molecules. The addition of acids or exposure to UV light significantly modified molecular alignment, enhancing performance in sensors and displays .

Case Study 2: Dielectric Studies

Another research focused on dielectric properties of dispersions containing carbon nanotubes in a 5CB matrix. The findings highlighted how these mixtures could be tailored for specific electronic applications, showcasing potential for advanced display technologies .

Mechanism of Action

The mechanism of action of 4-Pentylbiphenyl in liquid crystal applications involves its ability to align in a specific orientation under an electric field. This alignment changes the optical properties of the material, allowing it to modulate light transmission. The molecular targets include the liquid crystal molecules themselves, which interact through van der Waals forces and dipole-dipole interactions.

Comparison with Similar Compounds

4-Cyano-4’-pentylbiphenyl (5CB)

  • Molecular formula : C₁₈H₁₉N
  • Molecular weight : 249.35 g/mol
  • Key substituent: Cyano (-CN) group at the 4’ position .
  • Phase behavior : Exhibits nematic and isotropic phases, with a nematic-isotropic transition temperature (~35°C) critical for display applications .
  • Application : Widely used in liquid crystal displays (LCDs) due to its low viscosity and stable mesophase .

Comparison with 4-Pentylbiphenyl :

  • The cyano group in 5CB increases polarity, lowering melting points and enhancing mesophase stability compared to this compound’s nonpolar alkyl chain .
  • This compound serves as a precursor for synthesizing 5CB and similar cyanobiphenyls .

4-Cyano-4’-octylbiphenyl (8CB)

  • Molecular formula : C₂₁H₂₅N
  • Molecular weight : 291.43 g/mol
  • Key feature : Longer octyl chain enhances smectic phase formation.
  • Phase behavior : Exhibits smectic, nematic, and isotropic phases, with a broader temperature range for mesophases than 5CB .

Comparison with this compound :

  • The longer alkyl chain in 8CB increases van der Waals interactions, stabilizing layered smectic phases absent in this compound .

Functionalized Biphenyl Derivatives

4-Acetylbiphenyl (4-Phenylacetophenone)

  • Molecular formula : C₁₄H₁₂O
  • Molecular weight : 196.24 g/mol
  • Key substituent : Acetyl (-COCH₃) group .
  • Application : Used in organic synthesis, particularly as a precursor for pharmaceuticals and photoluminescent materials .

Comparison with this compound :

  • The acetyl group introduces ketone functionality, increasing reactivity in electrophilic substitutions.

4-Phenylphenol (Biphenyl-4-ol)

  • Molecular formula : C₁₂H₁₀O
  • Molecular weight : 170.21 g/mol
  • Key substituent : Hydroxyl (-OH) group .
  • Hazards : Causes skin/eye irritation; requires stringent safety handling .
  • Application : Laboratory reagent and intermediate in dye synthesis .

Comparison with this compound :

  • The hydroxyl group enhances solubility in polar solvents but reduces thermal stability, limiting its use in high-temperature applications like liquid crystals .

Environmental and Industrial Contrasts

Polychlorinated Biphenyls (PCBs)

  • Example : 2,2',3,3',4-Pentachlorobiphenyl
  • Molecular formula : C₁₂H₅Cl₅
  • Key feature : Chlorine substituents impart high stability and toxicity .
  • Application: Historically used as dielectric fluids; now banned due to carcinogenicity .

Comparison with this compound :

  • PCBs’ chlorine atoms confer environmental persistence and bioaccumulation risks, unlike this compound’s biodegradable alkyl chain .

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C) Application
This compound C₁₇H₂₀ 224.34 Pentyl 9–11 Liquid crystal intermediate
5CB C₁₈H₁₉N 249.35 Cyano 22–24 LCD displays
4-Acetylbiphenyl C₁₄H₁₂O 196.24 Acetyl 120–122 Organic synthesis
4-Phenylphenol C₁₂H₁₀O 170.21 Hydroxyl 165–167 Laboratory reagent
2,2',3,3',4-Pentachlorobiphenyl C₁₂H₅Cl₅ 326.42 Chlorine 101–103 Banned dielectric

Table 2: Phase Behavior of Liquid Crystal Compounds

Compound Nematic Phase Range (°C) Smectic Phase Range (°C) Isotropic Phase Range (°C)
5CB 22–35 Not observed >35
8CB 33–40 21–33 >40
This compound Not applicable Not applicable Liquid at room temperature

Biological Activity

4-Pentylbiphenyl, a compound with the chemical formula C17_{17}H20_{20}, is primarily studied within the context of liquid crystal technology. Its biological activity, while less explored than its physical properties, has implications in various fields, including material science and biochemistry. This article synthesizes existing research findings on the biological activity of this compound, highlighting its potential applications and effects.

Chemical Structure and Properties

The molecular structure of this compound consists of two phenyl rings connected by a pentyl chain. This configuration allows it to exhibit liquid crystalline behavior, which is crucial for its applications in display technologies and sensors. The compound's properties can be summarized as follows:

PropertyValue
Molecular FormulaC17_{17}H20_{20}
Molecular Weight232.34 g/mol
Boiling Point330 °C
Melting Point25 °C

Liquid Crystal Applications

This compound is extensively used in liquid crystal displays (LCDs) due to its favorable phase transition temperatures and optical properties. Recent studies have explored its role in protein refolding sensors, where it assists in monitoring conformational changes in proteins during unfolding and refolding processes. The interaction between proteins and the liquid crystal matrix can provide insights into protein stability and structure-function relationships .

Case Studies

  • Protein Refolding Sensors : A study demonstrated that a sensor utilizing a liquid crystal layer containing this compound could effectively discriminate between different protein structures during unfolding and refolding processes. This method provides real-time analysis of protein conformation changes, which is critical for understanding protein misfolding diseases .
  • Liquid Crystal-Based Biosensors : Research has shown that incorporating this compound into biosensors enhances sensitivity and specificity for detecting biomolecular interactions. These sensors leverage the unique optical properties of liquid crystals to provide quantitative data on biological interactions at the molecular level .

Toxicological Profile

Limited toxicological data are available specifically for this compound; however, studies on similar compounds suggest that they exhibit low toxicity levels in vitro. The assessment of cytotoxicity is crucial for evaluating their safety in biomedical applications.

Interaction with Biological Molecules

Research indicates that this compound can interact with various biological molecules, potentially affecting their conformation and function. These interactions are primarily studied within the context of its application in biosensing technologies.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 4-Pentylbiphenyl in synthetic chemistry research?

  • Methodological Answer :

  • Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure and identify impurities.
  • Employ high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to quantify purity (>98% is typical for research-grade material) .
  • Supplement with mass spectrometry (MS) for molecular weight validation and Fourier-transform infrared spectroscopy (FTIR) to detect functional group anomalies.

Q. How should researchers design experiments to assess the thermal stability of this compound under varying environmental conditions?

  • Methodological Answer :

  • Conduct thermogravimetric analysis (TGA) at heating rates of 5–10°C/min under nitrogen to determine decomposition temperatures.
  • Perform differential scanning calorimetry (DSC) to identify phase transitions (e.g., melting points, liquid crystalline behavior).
  • Test stability in controlled humidity chambers (e.g., 30–80% RH) to evaluate hygroscopicity and degradation pathways .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use impermeable nitrile gloves and safety goggles to prevent skin/eye contact (comply with EN374 and EN166 standards) .
  • Store in sealed, light-resistant containers in ventilated cabinets away from oxidizers and heat sources .
  • For spills, avoid dust generation; clean with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. What experimental strategies can optimize solvent selection for this compound crystallization in liquid crystal applications?

  • Methodological Answer :

  • Screen solvents (e.g., toluene, chloroform, cyclohexane) using polarized optical microscopy (POM) to assess mesophase formation.
  • Apply phase diagram analysis to identify solvent ratios that promote uniform alignment.
  • Use X-ray diffraction (XRD) to correlate solvent polarity with crystal packing efficiency .

Q. How can researchers resolve contradictions in reported mesomorphic properties of this compound across studies?

  • Methodological Answer :

  • Conduct meta-analysis of published data to isolate variables (e.g., purity levels, heating rates, substrate interactions).
  • Replicate experiments under standardized conditions (e.g., ISO 11357-1 for DSC) to validate reproducibility.
  • Apply statistical falsification frameworks to identify systematic biases in measurement protocols .

Q. What advanced techniques are suitable for probing the electronic properties of this compound in optoelectronic device research?

  • Methodological Answer :

  • Use UV-vis absorption spectroscopy and cyclic voltammetry to determine bandgap energies and redox potentials.
  • Perform density functional theory (DFT) calculations to model molecular orbitals and charge transport behavior.
  • Validate with atomic force microscopy (AFM) to map surface morphology in thin-film configurations .

Data Contradiction and Validation

Q. How should researchers address discrepancies in toxicity profiles reported for this compound derivatives?

  • Methodological Answer :

  • Compare toxicity assays (e.g., Ames test, acute dermal exposure) across studies, noting differences in test organisms (e.g., rodents vs. in vitro models).
  • Cross-reference with EPA’s ToxCast database and prioritize peer-reviewed toxicokinetic studies .
  • Conduct structure-activity relationship (SAR) analysis to differentiate effects of substituents (e.g., cyano vs. hydroxyl groups) .

Experimental Design Considerations

Q. What controls are essential when studying the environmental persistence of this compound in ecotoxicology research?

  • Methodological Answer :

  • Include positive controls (e.g., biphenyl) and negative controls (solvent-only samples) in biodegradation assays.
  • Monitor photodegradation using UV irradiation chambers and quantify metabolites via gas chromatography-mass spectrometry (GC-MS) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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